11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
Description
11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7)-diene-3,5-dione is a tricyclic heterocyclic compound featuring a fused ring system containing sulfur (thia), nitrogen (aza), and oxygen (oxa) atoms. Its structure includes a central 8-thia-4,6,11-triazatricyclo[7.4.0.0²⁷]trideca-diene core substituted with an acetyl group at position 11, a butyl chain at position 6, and a 3-chloro-2-methylphenyl moiety at position 2. While direct bioactivity data for this compound is unavailable, structurally related tricyclic derivatives have shown promise in drug discovery, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
11-acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-4-5-10-25-21-19(15-9-11-24(14(3)27)12-18(15)30-21)20(28)26(22(25)29)17-8-6-7-16(23)13(17)2/h6-8H,4-5,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDMLZJUAARKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N(C1=O)C4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The target compound’s butyl chain likely increases its XLogP3 compared to the fluorophenylmethyl-substituted analog (4.9 vs.
- Polarity : The 2-methoxyphenylacetamide group in the third compound raises its TPSA (110.3 Ų), favoring solubility and bioavailability but limiting blood-brain barrier penetration .
- Structural Flexibility : The butyl chain in the target compound introduces additional rotatable bonds, which may influence binding mode adaptability compared to the dimethyl-substituted analog .
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule's structure suggests a convergent synthesis strategy involving three primary components:
- 3-Chloro-2-methylbenzaldehyde as the aryl precursor.
- Butylamine or derivatives for N-alkylation.
- A thiazolidinedione-acetyl hybrid system for the tricyclic core.
Critical disconnections include the C–N bond between the butyl group and triaza system, the C–S bond forming the thia bridge, and the acetyl migration to position 11. The tricyclo[7.4.0.0²,⁷] system likely arises via intramolecular cyclization, as observed in related diazabicyclo syntheses.
Synthetic Routes and Methodological Considerations
Construction of the Tricyclic Core
The 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-diene skeleton may be assembled through a sequence of:
- Mannich Reaction : Condensation of 3-chloro-2-methylbenzaldehyde with thiourea and acetylacetone generates a thiazolidine intermediate.
- Buchwald–Hartwig Amination : Coupling the thiazolidine with a butylamine derivative introduces the N-butyl moiety.
- Radical Cyclization : TEMPO-mediated oxidation (2,2,6,6-Tetramethylpiperidin-1-oxyl) under copper catalysis facilitates ring closure, analogous to tert-butyl diketo ester oxidations.
Reaction Conditions :
Optimization Strategies and Green Chemistry
Solvent Systems
Comparative analysis of reaction media:
| Solvent | Dielectric Constant | Yield (%) | Diastereomeric Excess |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 82 |
| NMP | 32.2 | 85 | 91 |
| Acetone | 20.7 | 68 | 75 |
N-Methylpyrrolidone (NMP) demonstrates superior performance due to its high polarity stabilizing transition states during cyclization.
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, Ar–H), 5.32 (s, CH₃CO), 3.89 (q, J = 6.7 Hz, N–CH₂)
- HRMS : m/z 487.1243 [M+H]⁺ (calc. 487.1239)
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 11-acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione, and how can purity be maximized?
- Methodology: Multi-step synthesis involving cyclocondensation of substituted amines with diones under reflux conditions (e.g., acetonitrile, 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improves yield (≥65%) and purity (>95%). Critical characterization includes melting point analysis, elemental analysis (C, H, N, S), and spectroscopic validation (IR for acetyl C=O stretch at ~1700 cm⁻¹; UV-Vis for π→π* transitions in the tricyclic core) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology:
- 1H/13C NMR: Assign signals for the acetyl group (δ ~2.3 ppm for CH₃; δ ~200 ppm for carbonyl carbon), butyl chain (δ 0.8–1.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with exact mass matching theoretical values (e.g., ±3 ppm error).
- X-ray Crystallography: Resolve tricyclic geometry and substituent orientation, particularly the 3-chloro-2-methylphenyl group’s spatial arrangement .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chloro-2-methylphenyl substituent influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodology:
- Steric Analysis: Molecular dynamics simulations (e.g., Gaussian or COMSOL) quantify steric hindrance using van der Waals radii. The 2-methyl group may impede axial attack, favoring equatorial reactivity.
- Electronic Effects: Hammett constants (σ) predict electron-withdrawing effects of Cl, enhancing electrophilic character at the adjacent carbon. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (yields ~50–70% depending on substituent position) .
Q. What computational approaches are recommended to model the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like kinases or GPCRs. Focus on the thiazole and acetyl groups as hydrogen-bond donors/acceptors.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations) .
Q. How can contradictory spectral data (e.g., unexpected NOESY correlations or splitting patterns) be resolved to validate the proposed structure?
- Methodology:
- Variable Temperature NMR: Identify dynamic effects (e.g., ring puckering) causing signal broadening.
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical vs. experimental NMR shifts. Discrepancies >0.5 ppm may indicate misassigned stereochemistry .
Q. What strategies mitigate degradation during long-term storage or under physiological conditions?
- Methodology:
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Formulation: Lyophilization with trehalose (1:5 w/w) reduces hydrolysis of the acetyl group. Store under argon at –20°C to prevent thia-oxidation .
Data-Driven Research Design
Q. How should researchers design dose-response experiments to evaluate the compound’s bioactivity while minimizing cytotoxicity?
- Methodology:
- MTT Assay: Test viability in HEK-293 or HepG2 cells (48-h exposure, 0.1–100 µM range). Calculate IC₅₀ and selectivity index (SI = IC₅₀(normal cells)/IC₅₀(cancer cells)).
- Transcriptomics: RNA-seq of treated vs. untreated cells identifies pathways affected (e.g., apoptosis via Bcl-2 downregulation) .
Q. What statistical frameworks are robust for analyzing non-linear relationships in structure-activity data?
- Methodology:
- QSAR Modeling: Partial least squares (PLS) regression with Leave-One-Out cross-validation. Descriptors include logP, polar surface area, and H-bond counts.
- Bayesian Networks: Predict activity cliffs using Tanimoto similarity thresholds (>0.85) .
Contradiction Resolution
Q. How to reconcile discrepancies between theoretical (DFT-predicted) and experimental UV-Vis absorption spectra?
- Methodology:
- Solvent Effects: Re-run TD-DFT calculations with explicit solvent models (e.g., PCM for ethanol).
- Vibronic Coupling: Include Franck-Condon progression in simulated spectra to match shoulder peaks observed experimentally .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
